molecular formula C20H20N2O2 B4097329 3'-hydroxy-2-methyl-1'-(propan-2-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-2-methyl-1'-(propan-2-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B4097329
M. Wt: 320.4 g/mol
InChI Key: VLDRNGBPQHFBNE-UHFFFAOYSA-N
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Description

3’-hydroxy-2-methyl-1’-(propan-2-yl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes both indole and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-2-methyl-1’-(propan-2-yl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’-hydroxy-2-methyl-1’-(propan-2-yl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3’-hydroxy-2-methyl-1’-(propan-2-yl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3’-hydroxy-2-methyl-1’-(propan-2-yl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and indole groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-methylpropiophenone: A compound with similar hydroxy and methyl groups but different structural arrangement.

    1-hydroxy-1-methylethyl phenyl ketone: Another related compound with a phenyl ketone structure.

Uniqueness

3’-hydroxy-2-methyl-1’-(propan-2-yl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its specific combination of indole and hydroxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propan-2-ylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12(2)22-17-11-7-5-9-15(17)20(24,19(22)23)18-13(3)21-16-10-6-4-8-14(16)18/h4-12,21,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDRNGBPQHFBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4N(C3=O)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-hydroxy-2-methyl-1'-(propan-2-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 2
3'-hydroxy-2-methyl-1'-(propan-2-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 3
3'-hydroxy-2-methyl-1'-(propan-2-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 4
Reactant of Route 4
3'-hydroxy-2-methyl-1'-(propan-2-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 5
3'-hydroxy-2-methyl-1'-(propan-2-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 6
3'-hydroxy-2-methyl-1'-(propan-2-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

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